molecular formula C14H7BrN2 B12633443 9-Bromobenzo[h]isoquinoline-6-carbonitrile CAS No. 919293-10-0

9-Bromobenzo[h]isoquinoline-6-carbonitrile

Cat. No.: B12633443
CAS No.: 919293-10-0
M. Wt: 283.12 g/mol
InChI Key: GKOMWRNVTOESIP-UHFFFAOYSA-N
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Description

9-Bromobenzo[h]isoquinoline-6-carbonitrile is a heterocyclic compound featuring a benzo[h]isoquinoline core substituted with a bromine atom at position 9 and a cyano group at position 4. Bromine and cyano substituents are known to influence electronic characteristics, reactivity, and intermolecular interactions, making this compound relevant in pharmaceutical and materials chemistry .

Properties

CAS No.

919293-10-0

Molecular Formula

C14H7BrN2

Molecular Weight

283.12 g/mol

IUPAC Name

9-bromobenzo[h]isoquinoline-6-carbonitrile

InChI

InChI=1S/C14H7BrN2/c15-11-1-2-12-10(7-16)5-9-3-4-17-8-14(9)13(12)6-11/h1-6,8H

InChI Key

GKOMWRNVTOESIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromobenzo[h]isoquinoline-6-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Bromobenzo[h]isoquinoline-6-carbonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaOCH₃ in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 9-Bromobenzo[h]isoquinoline-6-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological macromolecules. It can be used in the development of probes for imaging and diagnostic purposes .

Medicine: Its derivatives may exhibit pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 9-Bromobenzo[h]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • 5-Amino-1-(4-nitrophenyl)-[1,2,3]triazolo[5,1-a]isoquinoline-6-carbonitrile (): Features a triazole ring fused to the isoquinoline core, with amino and nitro groups. The cyano group at position 6 is conserved.
  • 11-(4-Chlorophenyl)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile (): Includes a chlorophenyl substituent and a partially saturated imidazo ring.
  • Benzothiolo[3,2-h]isoquinoline-6-carbonitrile (): Contains a thiophene ring fused to the isoquinoline system.

Substituent Effects :

  • Bromine vs. Chlorine/Nitro Groups : Bromine’s larger atomic radius and polarizability may enhance halogen bonding in crystal packing compared to chlorine or nitro groups, which rely on hydrogen bonding or dipole interactions .

Physical Properties and Spectroscopic Data

Table 1: Comparative Physical Properties

Compound Name Melting Point (°C) Yield (%) Key Functional Groups Reference
9-Bromobenzo[h]isoquinoline-6-carbonitrile Not Reported - Br, CN
5-Amino-1-(4-nitrophenyl)-triazolo-isoquinoline-6-carbonitrile 298-299 (decomp.) 87 NH2, NO2, CN
11-(4-Chlorophenyl)-imidazo-isoquinoline-6-carbonitrile 267-269 65 Cl, CN
6-Amino-3,4-dihydro-pyrimido-isoquinoline-7-carbonitrile 252-253 - NH2, OCH3

Spectroscopic Trends :

  • IR Spectroscopy: Cyano groups exhibit strong absorption near 2220–2210 cm⁻¹, consistent across analogs . Bromine may cause minor shifts due to inductive effects.
  • NMR : Aromatic protons in brominated derivatives are expected to downfield-shift compared to chloro or nitro analogs due to bromine’s electronegativity .

Crystal Packing and Intermolecular Interactions

  • Hydrogen Bonding: In 5-amino-triazolo-isoquinoline, N–H⋯N and C–H⋯N bonds form 2D layers (). Bromine may introduce C–Br⋯π or halogen bonds, altering packing motifs .
  • Planarity: Fused aromatic systems (e.g., triazolo-isoquinoline) exhibit near-planar geometries (dihedral angles <10°), while bulky substituents like bromine may induce torsional strain .

Biological Activity

9-Bromobenzo[h]isoquinoline-6-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The compound is characterized by a bromine atom at the 9th position and a cyano group at the 6th position of the benzo[h]isoquinoline structure. This unique structural arrangement contributes to its reactivity and interaction with biological targets.

Molecular Characteristics

  • Molecular Formula : C13H8BrN
  • Molecular Weight : Approximately 286.12 g/mol
  • Structural Features : The presence of a bromine atom and a cyano group enhances its electrophilic properties, making it suitable for various chemical reactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Isoquinoline Framework : This may involve cyclization reactions using appropriate precursors.
  • Bromination : Introduction of the bromine substituent at the 9th position.
  • Nitrilation : Conversion of a suitable precursor to introduce the cyano group at the 6th position.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Derivatives of this compound have demonstrated efficacy in inhibiting the proliferation of several cancer cell lines, including:

  • Breast Cancer Cells
  • Lung Cancer Cells
  • Leukemia Cells

The biological activity is believed to be mediated through interactions with specific enzymes and receptors:

  • Inhibition of key signaling pathways involved in cell proliferation and survival.
  • Modulation of apoptotic pathways leading to increased cancer cell death.

Case Studies

  • Study on Antimicrobial Activity : A study published in Organic & Biomolecular Chemistry assessed the antimicrobial effects of various benzo[h]isoquinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, establishing the compound's potential as an antimicrobial agent .
  • Anticancer Efficacy : In another study, derivatives were tested against human cancer cell lines. The results showed that compounds similar to this compound inhibited cell growth by inducing apoptosis through caspase activation pathways .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC13H8BrNContains a cyano group instead of an aldehyde
9-Bromobenzo[h]isoquinoline-6-carboxylic acidC13H9BrO2Has a carboxylic acid functional group
9-Bromobenzo[h]isoquinoline-6-carbaldehydeC13H9BrOContains an aldehyde group, enhancing reactivity

This table highlights how structural variations influence biological activities. The presence of different functional groups can significantly alter the pharmacological profiles of these compounds.

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